molecular formula C13H13ClN2 B2824167 [(3-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1249234-24-9

[(3-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine

Cat. No.: B2824167
CAS No.: 1249234-24-9
M. Wt: 232.71
InChI Key: NORGYAXAFIIMRW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(pyridin-2-yl)methylamine is an organic compound that features a combination of a chlorophenyl group and a pyridinyl group attached to a methylamine moiety

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to undergo various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds, such as indole derivatives, have been found to exhibit broad-spectrum biological activities , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to inhibit the production of collagen in vitro , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have significant cellular effects.

Action Environment

It’s worth noting that the synthesis of similar compounds has been shown to be influenced by reaction conditions , suggesting that environmental factors may also play a role in the action of (3-Chlorophenyl)(pyridin-2-yl)methylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(pyridin-2-yl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)(pyridin-2-yl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Chlorophenyl)(pyridin-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar structure, used as an antihistamine.

    Pyridylmethylamine derivatives: Compounds with similar pyridine and amine functionalities, used in various chemical and biological applications.

Uniqueness

(3-Chlorophenyl)(pyridin-2-yl)methylamine is unique due to its specific combination of a chlorophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGYAXAFIIMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249234-24-9
Record name [(3-chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
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